molecular formula C10H20N2 B7871563 Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine

Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine

Cat. No.: B7871563
M. Wt: 168.28 g/mol
InChI Key: ZIZRGMHDAVGJDR-UHFFFAOYSA-N
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Description

Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine is a chemical compound with a complex structure that includes a cyclopropyl group, a piperidine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine typically involves multiple steps, starting with the preparation of the cyclopropyl group and the piperidine ring. One common method involves the reaction of cyclopropyl bromide with piperidine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with methylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid
  • **Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-ethanol

Uniqueness

Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine is unique due to its specific combination of a cyclopropyl group, a piperidine ring, and an amine group

Biological Activity

Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine, also known as 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-yl)-acetamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potentials based on recent research findings.

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : The initial step includes the preparation of 1-methyl-piperidin-4-ylamine through cyclization and methylation reactions.
  • Introduction of the Cyclopropyl Group : This is achieved via cyclopropanation reactions, where a cyclopropyl moiety is added to an appropriate precursor.
  • Acetamide Formation : The final step involves reacting the intermediate with acetic anhydride to form the acetamide structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing biochemical pathways critical for various physiological processes.
  • Receptor Binding : It has shown potential in binding to specific receptors, which can modulate cellular responses related to neurotransmission and other functions .

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit notable antibacterial and antifungal properties. For instance:

  • Antibacterial Efficacy : Studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. Compounds with similar structures have demonstrated complete bacterial death within hours .
CompoundMIC (mg/mL)Target Organisms
This compound0.0039 - 0.025S. aureus, E. coli
Piperidine Derivative X0.01C. albicans

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

  • Cellular Models : In vitro studies showed cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Cancer TypeCell LineIC50 (µM)
Breast CancerMCF715
Lung CancerA54920

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Effects : A study conducted by researchers at MDPI demonstrated that piperidine derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with structural modifications enhancing efficacy .
  • Anticancer Research : Another investigation focused on the compound's role in inhibiting cell proliferation in hypopharyngeal tumor cells, revealing that it induces apoptosis effectively compared to standard chemotherapeutic agents .

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-6-4-9(5-7-12)8-11-10-2-3-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZRGMHDAVGJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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